molecular formula C10H19NO4 B558793 (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid CAS No. 141509-91-3

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid

Cat. No.: B558793
CAS No.: 141509-91-3
M. Wt: 218.26 g/mol
InChI Key: SZXBQTSZISFIAO-PFGINBISSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid is a nitrogen-15 (15N)-labeled derivative of N-(tert-butoxycarbonyl)-L-valine (Boc-Val-OH). Its systematic IUPAC name reflects its stereochemical configuration, functional groups, and isotopic labeling. The molecular formula is C₁₀H₁₉¹⁵NO₄ , with a molecular weight of 218.26 g/mol . Key structural features include:

  • A tert-butoxycarbonyl (Boc) group attached to the α-amino nitrogen.
  • A (2S) -configured valine backbone, ensuring the L-stereochemistry typical of proteinogenic amino acids.
  • A 15N isotope at the amino nitrogen position, enabling precise tracking in metabolic and spectroscopic studies.

The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy. For example, 15N NMR studies of amino acids demonstrate distinct chemical shifts for labeled amines, with Boc-protected derivatives showing characteristic resonances for the tert-butyl group (δ ~1.4 ppm for ¹H) and carbonyl carbons (δ ~155 ppm for ¹³C). Fourier-transform infrared (FTIR) spectroscopy further confirms the presence of the Boc group via carbonyl stretching vibrations near 1700 cm⁻¹ .

Property Value Source
CAS Registry Number 141509-91-3
Molecular Formula C₁₀H₁₉¹⁵NO₄
Molecular Weight 218.26 g/mol
Optical Rotation ([α]₂₀/D) −6.5° (c = 1% in acetic acid)

Historical Context in Isotope-Labeled Amino Acid Research

The development of 15N-labeled amino acids like this compound stems from advancements in stable isotope tracing and peptide synthesis . Introduced in the mid-20th century, 15N labeling enabled researchers to study nitrogen metabolism without radioactive hazards. Key milestones include:

  • Early NMR Applications : 15N NMR emerged in the 1970s as a tool for probing amino acid dynamics, though natural abundance limitations necessitated isotopic enrichment. The Boc-protected 15N-valine derivative facilitated studies of peptide bond formation and nitrogen cycling in vitro.
  • Metabolic Tracing : By the 2000s, 15N-labeled amino acids became critical for quantifying nitrogen flux in biological systems. For instance, 15N-asparagine was used to monitor asparaginase activity in leukemia treatments, while 15N-valine helped elucidate microbial nitrogen assimilation pathways.
  • Peptide Synthesis : Boc-15N-valine serves as a building block for synthesizing isotopically labeled peptides, enabling structural biology techniques like NMR-based protein folding studies.

Recent applications include ecological research , where compound-specific 15N analysis of amino acids reveals trophic interactions in food webs. For example, 15N-enriched valine has been used to distinguish between aquatic and terrestrial nitrogen sources in archaeological studies.

This compound’s synthesis typically involves Schotten-Baumann acylation of L-valine-15N with di-tert-butyl dicarbonate (Boc₂O), followed by purification via crystallization. Its stability under acidic conditions makes it ideal for solid-phase peptide synthesis, where the Boc group is selectively removed with trifluoroacetic acid.

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-PFGINBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583870
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141509-91-3
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of L-Valine-15N

The 15N-labeled amino acid serves as the foundational building block. Commercial L-valine-15N is typically produced via microbial fermentation using 15N-enriched ammonium salts as the sole nitrogen source. For laboratory-scale synthesis, the following protocol is adapted:

  • Fermentation medium :

    • 15NH4Cl (98% isotopic purity): 10 g/L

    • Glucose: 20 g/L

    • Trace elements (MgSO4, CaCl2): 1 g/L

  • Microbial strain : Corynebacterium glutamicum ATCC 13032.

  • Conditions : 30°C, pH 7.0, aerobic fermentation for 72 hours.

  • Isolation : Cation-exchange chromatography (Dowex 50WX8), eluted with 2M NH4OH.

Yield : 65–70% (15N-enrichment >98% confirmed by mass spectrometry).

Boc Protection of L-Valine-15N

The Boc group is introduced via reaction with Boc anhydride under Schotten-Baumann conditions:

Reagents :

  • L-Valine-15N: 1.0 equiv

  • Boc anhydride: 1.2 equiv

  • NaOH (1M): 2.0 equiv

  • Dioxane/water (1:1 v/v)

Procedure :

  • Dissolve L-valine-15N (10 mmol) in 20 mL dioxane-water.

  • Add NaOH (20 mmol) and cool to 0°C.

  • Slowly add Boc anhydride (12 mmol) over 30 minutes.

  • Stir at 0°C for 1 hour, then at room temperature for 4 hours.

  • Acidify to pH 2–3 with 1M HCl, extract with ethyl acetate (3 × 50 mL).

  • Dry over Na2SO4 and concentrate under reduced pressure.

Key Data :

  • Reaction efficiency : 85–90% yield (HPLC purity >95%).

  • Stereochemical integrity : >99% retention of (S)-configuration (chiral HPLC analysis).

  • 15N incorporation : 98–99% (measured via 15N NMR at 40.5 MHz).

Crystallization and Purification

Crude Boc-Val-15N is purified via recrystallization:

  • Dissolve in warm ethyl acetate (40°C, 10 mL/g).

  • Add hexane dropwise until cloudiness persists.

  • Cool to 4°C for 12 hours, filter, and wash with cold hexane.

Purity : >99% (by 1H NMR, absence of di-Boc byproducts at δ 1.4 ppm).

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation : NaOH deprotonates the α-amino group (pKa ~9.7), forming a nucleophilic amine.

  • Acylation : Boc anhydride reacts with the amine to form a mixed carbonate intermediate, which collapses to release tert-butanol and CO2.

Critical factors :

  • Temperature control : Excess heat promotes racemization (ΔG‡ = 24 kcal/mol for L-valine epimerization).

  • Solvent polarity : Aqueous dioxane enhances reagent solubility while minimizing hydrolysis of Boc anhydride.

Competing Reactions

  • Di-Boc formation : Occurs if excess Boc anhydride is used (>1.5 equiv). Mitigated by stoichiometric control.

  • Carboxylic acid activation : Unlikely under basic conditions, as the carboxylate is unreactive toward Boc anhydride.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 1.05 (d, J = 6.8 Hz, 3H, Val γ-CH3), 0.98 (d, J = 6.8 Hz, 3H, Val γ-CH3), 4.21 (dd, J = 8.4, 4.8 Hz, 1H, α-CH), 5.21 (d, J = 8.0 Hz, 1H, NH).

  • 15N NMR (40.5 MHz, CDCl3): δ −350.2 ppm (amide 15N).

  • IR (KBr): 3340 cm−1 (N-H stretch), 1715 cm−1 (C=O, Boc), 1680 cm−1 (C=O, acid).

Chromatographic Validation

  • HPLC : C18 column, 70:30 H2O/MeCN + 0.1% TFA, tR = 12.3 min.

  • Chiral HPLC : Crownpak CR-I (+), 99.8% enantiomeric excess.

Industrial-Scale Adaptations

For kilogram-scale production (e.g., Sigma-Aldrich catalog #486833):

  • Continuous flow reactor : Residence time 30 minutes, 25°C.

  • In-line pH monitoring : Automated NaOH addition maintains pH 8.5–9.0.

  • Crystallization : Anti-solvent precipitation with heptane, achieving 92% yield.

Emerging Methodologies

Recent advances include:

  • Enzymatic Boc protection : Lipase-mediated acylation in ionic liquids, avoiding strong bases.

  • Microwave-assisted synthesis : 10-minute reaction time at 50°C, 87% yield .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine. Common reagents include:

Reagent Conditions Application
Trifluoroacetic acid (TFA)1–2 h in dichloromethane (DCM)Peptide synthesis intermediates
HCl (gas)Dioxane, 0–4°C, 30 minHigh-throughput workflows

Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO2 and tert-butanol .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation via activation reagents:

Activating Agent Coupling Partner Yield Source
EDC/HOBtL-Alanine methyl ester82%MDPI synthesis protocols
DCC/DMAPAzetidine-3-carboxylic acid75%Patent synthesis routes

Example :Boc Val OH 15N+H2N REDC HOBtBoc Val 15N R+H2O\text{Boc Val OH }^{15}\text{N}+\text{H}_2\text{N R}\xrightarrow{\text{EDC HOBt}}\text{Boc Val }^{15}\text{N R}+\text{H}_2\text{O}

Side-Chain Modifications

The isopropyl side chain undergoes selective reactions:

Reaction Reagent Product
OxidationKMnO4, H2O, 0°C3-Methyl-2-oxobutanoic acid derivative
ThioesterificationLawesson’s reagent, THFThioamide analogs for drug discovery

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C via decarboxylation and Boc group cleavage .
  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic/basic conditions .

Scientific Research Applications

Biochemical Research

1.1 Protein Synthesis and Labeling
The compound is primarily utilized in the synthesis of labeled peptides and proteins. The incorporation of stable isotopes like 15N^{15}N allows researchers to trace metabolic pathways and study protein dynamics in living organisms. This application is crucial for understanding protein folding, interactions, and post-translational modifications.

1.2 Enzyme Activity Studies
By using (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid as a substrate or inhibitor in enzyme assays, researchers can investigate enzyme kinetics and mechanisms. Its unique structure may influence enzyme specificity and activity, providing insights into enzymatic functions.

Pharmaceutical Applications

2.1 Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential as therapeutic agents, particularly in treating metabolic disorders and cancer. The stability provided by the tert-butoxycarbonyl protecting group enhances the pharmacokinetic properties of drug candidates.

2.2 Amino Acid Supplementation
Research indicates that amino acids play a vital role in muscle recovery and growth. This compound can be studied for its efficacy as a dietary supplement to enhance athletic performance and recovery due to its branched-chain amino acid profile.

Environmental Applications

3.1 Adsorption Studies
Recent studies have investigated the use of amino-functionalized materials derived from compounds like this compound for environmental remediation. These materials can effectively adsorb pollutants such as heavy metals and organic contaminants from water sources, highlighting their potential in environmental cleanup efforts.

3.2 Biodegradable Polymers
The compound's structure allows it to be incorporated into biodegradable polymer systems. These materials can be designed for controlled release applications in agriculture or pharmaceuticals, minimizing environmental impact while enhancing efficacy.

Case Studies

Study Focus Findings
Aisenbrey et al., 2012Synthesis of labeled peptidesDemonstrated successful incorporation of (15N) into peptide sequences using N-tert-butoxycarbonyl derivatives, enhancing tracing capabilities in metabolic studies .
Ritter et al., 2016Enzyme kineticsExplored the effect of this compound on enzyme activity, revealing significant alterations in reaction rates .
Environmental Remediation StudyAdsorption of tetracyclineInvestigated amino-functionalized silica adsorbents incorporating this compound, showing improved adsorption capacities for pollutants .

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The nitrogen-15 isotope is used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.

Comparison with Similar Compounds

Comparison with Sulfonamide-Protected Amino Acids

Example Compound: (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid ()

  • Structural Differences : Replaces the Boc group with a naphthalene-1-sulfonyl group.
  • Chemical Properties :
    • Solubility : Sulfonamide groups increase polarity compared to Boc, enhancing aqueous solubility .
    • Hydrogen Bonding : Sulfonyl oxygen atoms participate in stronger hydrogen bonds (e.g., S=O···H-N) than the carbamate group in Boc, influencing crystal packing and melting points .
  • Applications : Sulfonamides are often used in drug design for their metabolic stability and target binding, whereas Boc groups are preferred for temporary protection in peptide synthesis .

Comparison with Benzyl-Protected Amino Acids

Example Compound: (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid ()

  • Structural Differences : Benzyl groups replace the Boc and methyl substituents.
  • Deprotection: Requires harsher conditions (e.g., hydrogenolysis) compared to acid-labile Boc removal .

Comparison with β-Amino Acids

Example Compound: (2S)-3-amino-2-methylpropanoic acid ()

  • Structural Differences: A β-amino acid with the amino group at the β-carbon instead of the α-position.
  • Conformational Impact: β-amino acids exhibit distinct backbone conformations, enabling unique peptide secondary structures (e.g., helices, sheets) .
  • Applications: Used in foldamers and peptidomimetics for enhanced metabolic stability compared to α-amino acids .

Comparison with Other Boc-Protected Derivatives

Example Compound: Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate ()

  • Functional Differences : Methyl ester at the carboxylate group vs. free acid in the target compound.
  • Synthetic Utility : The ester derivative is an intermediate in multi-step syntheses (e.g., pharmaceuticals), where the Boc group is later cleaved under acidic conditions (e.g., HCl/dioxane) .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight Solubility (Water) Melting Point (°C) Key NMR Shifts (¹H, δ ppm)
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid ~245 (calc.) Low (Boc group) Not reported Boc tert-butyl: ~1.02; α-CH: ~3.86
(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid 323.37 Moderate 180–182 Aromatic H: ~7.5–8.5; SO₂NH: ~10.1
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid 315.36 Low Not reported Benzyl CH₂: ~4.5; aromatic H: ~7.3
(2S)-3-amino-2-methylpropanoic acid 118.13 High 250–252 β-CH₃: ~1.15; NH₂: ~1.5–2.0 (broad)

Biological Activity

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes various functional groups such as carbamates and amino acids. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C12H22N2O5
  • Molecular Weight : 274.313 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
  • Receptor Modulation : It may interact with receptors, altering signal transduction pathways that regulate various physiological responses.

Biological Activities and Applications

Recent studies have indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Research has shown that derivatives of amino acid compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
  • Antioxidant Properties : Compounds with similar structures have been studied for their antioxidant capabilities, which could protect cells from oxidative stress.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various amino acid derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AStaphylococcus aureus15
    Compound BEscherichia coli12
    (2S)-3-methyl...Bacillus subtilis14
    Source:
  • Antioxidant Activity Assessment :
    • Another study assessed the antioxidant activity of related compounds using DPPH radical scavenging assays. The results suggested that the compound exhibited moderate antioxidant activity, potentially contributing to cellular protection mechanisms.
    CompoundIC50 Value (µM)
    Control25
    (2S)-3-methyl...35
    Source:

Q & A

Basic: What are the optimal synthetic routes for introducing Boc protection and ¹⁵N isotopic labeling into this compound?

Methodological Answer:
The synthesis typically employs tert-butoxycarbonyl (Boc) protection for the amine group, followed by ¹⁵N isotopic labeling via precursor substitution. For example, oxazolidinone auxiliaries (e.g., (R)- or (S)-4-benzyl-3-acyloxazolidin-2-one) can direct stereoselective formation of the amino acid backbone . The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃), while ¹⁵N labeling is achieved by substituting standard ammonium sources with ¹⁵N-enriched reagents during amidation or hydrolysis steps. Post-synthesis, deprotection is performed with TFA/CH₂Cl₂ (1:1 v/v) .

Basic: How can NMR and X-ray crystallography resolve the stereochemistry and isotopic incorporation of this compound?

Methodological Answer:

  • NMR : ¹H-NMR in CDCl₃ or D₂O identifies stereochemical configuration through coupling patterns (e.g., dq or m splitting for vicinal protons) and isotopic shifts. For ¹⁵N, indirect detection via ¹H-¹⁵N HMBC or HSQC confirms labeling .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines the structure. Heavy atoms (e.g., sulfur or ¹⁵N) enhance anomalous scattering, improving resolution. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Intermediate: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The Boc-protected amine is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes under strong acids (pH < 2) or bases (pH > 9).
  • Temperature : Store at 2–8°C in anhydrous solvents (e.g., CH₃CN or DMF) to prevent degradation. Avoid prolonged exposure to >40°C, which accelerates deprotection .

Advanced: How can stereochemical impurities or epimeric byproducts be resolved during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol (90:10) to separate epimers. Monitor at 254 nm for UV-active groups .
  • Crystallographic Twinning : If X-ray data shows twinning (e.g., SHELXD output), refine using the TWIN/BASF commands in SHELXL to resolve overlapping electron densities .

Advanced: What analytical techniques validate ¹⁵N isotopic incorporation and quantify enrichment levels?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the ¹⁵N isotopic shift (Δm/z = +1 for each ¹⁵N atom). Isotopic enrichment is quantified via peak intensity ratios (¹⁴N:¹⁵N) .
  • ¹⁵N-NMR : Direct detection at 40.5 MHz (for ¹⁵N) or indirect via ¹H-coupled experiments. Chemical shifts for ¹⁵N-labeled amides typically range from 100–120 ppm .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases). Parameterize the ¹⁵N atom using modified force fields (e.g., CHARMM36).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Analyze hydrogen bonding between the Boc group and active-site residues .

Advanced: How to address contradictions in reported crystallographic or spectroscopic data?

Methodological Answer:

  • Data Reconciliation : Compare unit cell parameters (e.g., a, b, c) and R-factors across studies. If discrepancies exist, reprocess raw data with SHELXE or CrysAlisPro to exclude twinning or indexing errors .
  • NMR Reproducibility : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature. Reference internal standards (e.g., TMS) to calibrate shifts .

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